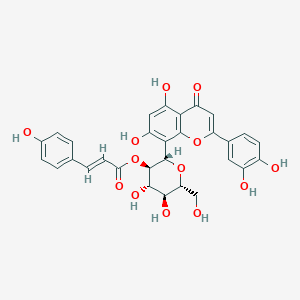

Orientin-2''-O-p-trans-coumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は強力な抗酸化作用で知られており、治療上の可能性を秘めている .

2. 製法

合成経路と反応条件: オリエンチン-2''-O-p-トランス-クマリン酸は、オリエンチンとp-クマリン酸のカップリングを含むさまざまな化学反応によって合成することができます。合成には通常、触媒と特定の反応条件を用いて、化合物が正常に生成されるようにします。

工業的生産方法: オリエンチン-2''-O-p-トランス-クマリン酸の工業的生産には、フェヌグリーク種子からの化合物の抽出が含まれます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、純粋な化合物が得られます .

科学的研究の応用

Orientin-2’'-O-p-trans-coumarate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products

作用機序

オリエンチン-2''-O-p-トランス-クマリン酸の作用機序は、フリーラジカルを捕捉し、酸化ストレスを軽減する能力に関係しています。この化合物は、酵素やシグナル伝達経路を含むさまざまな分子標的に作用し、抗酸化効果を発揮します。 また、酸化ストレス応答と炎症に関与する遺伝子の発現を調節します .

類似化合物:

オリエンチン: オリエンチン-2''-O-p-トランス-クマリン酸と類似したフラボノイドですが、p-クマリン酸部分は含まれていません。

ビテキシン: 構造が類似していますが、官能基が異なる別のフラボノイド。

イソビテキシン: ビテキシンの構造異性体で、同様の性質を持っています。

ユニークさ: オリエンチン-2''-O-p-トランス-クマリン酸は、p-クマリン酸部分の存在により、他の類似したフラボノイドと比べて抗酸化作用が向上している点でユニークです。 この構造的特徴は、より高い効力とより幅広い生物活性に貢献しています .

生化学分析

Biochemical Properties

Orientin-2’‘-O-p-trans-coumarate plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as catalase (CAT) and superoxide dismutase (SOD), enhancing their activity and thereby reducing oxidative damage . Additionally, Orientin-2’'-O-p-trans-coumarate can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

Orientin-2’‘-O-p-trans-coumarate exerts various effects on different cell types and cellular processes. It has been observed to promote the proliferation of 2BS cells, a type of human fibroblast, by mitigating oxidative stress induced by hydrogen peroxide (H2O2) . This compound also influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, Orientin-2’'-O-p-trans-coumarate affects gene expression and cellular metabolism by modulating the expression of genes involved in energy regulation and insulin signaling .

Molecular Mechanism

The molecular mechanism of action of Orientin-2’‘-O-p-trans-coumarate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, Orientin-2’'-O-p-trans-coumarate has been shown to inhibit the activity of phase 1 enzymes, which are involved in the activation of carcinogens . Additionally, it can activate antioxidant enzymes, enhancing their ability to scavenge reactive oxygen species . These interactions lead to changes in gene expression, promoting cellular defense mechanisms against oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orientin-2’‘-O-p-trans-coumarate can change over time. The compound is stable for up to two years when stored at the recommended temperature of 4°C and protected from light . Over time, its antioxidant activity may decrease due to degradation, but it remains effective in promoting cell proliferation and reducing oxidative stress in both in vitro and in vivo studies . Long-term exposure to Orientin-2’'-O-p-trans-coumarate has been shown to have sustained effects on cellular function, including enhanced antioxidant defense and reduced inflammation .

Dosage Effects in Animal Models

The effects of Orientin-2’‘-O-p-trans-coumarate vary with different dosages in animal models. At lower doses, it has been shown to promote antioxidant activity and reduce oxidative stress without causing adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions . Studies have demonstrated that Orientin-2’'-O-p-trans-coumarate can effectively mitigate colorectal cancer progression in animal models, highlighting its therapeutic potential .

Metabolic Pathways

Orientin-2’‘-O-p-trans-coumarate is involved in several metabolic pathways, particularly those related to oxidative stress and energy regulation. It interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, Orientin-2’'-O-p-trans-coumarate influences metabolic flux by modulating the expression of genes involved in glucose and lipid metabolism . These interactions contribute to its overall antioxidant and anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, Orientin-2’‘-O-p-trans-coumarate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Orientin-2’'-O-p-trans-coumarate may accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Orientin-2’‘-O-p-trans-coumarate plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with antioxidant enzymes and other biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct Orientin-2’'-O-p-trans-coumarate to these compartments . The compound’s presence in these subcellular locations enhances its ability to mitigate oxidative stress and promote cellular health.

準備方法

Synthetic Routes and Reaction Conditions: Orientin-2’'-O-p-trans-coumarate can be synthesized through various chemical reactions involving the coupling of orientin with p-coumaric acid. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure the successful formation of the compound.

Industrial Production Methods: Industrial production of Orientin-2’'-O-p-trans-coumarate involves the extraction of the compound from fenugreek seeds. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

化学反応の分析

反応の種類: オリエンチン-2''-O-p-トランス-クマリン酸は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は、化合物中に存在する官能基を変えることができます。

置換: 置換反応は、フラボノイド構造の特定の位置で起こります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応には、通常、触媒と特定の溶媒が必要です。

生成される主な生成物: これらの反応で生成される主な生成物は、使用した特定の試薬と条件によって異なります。 例えば、酸化によってキノンが生成され、還元によって還元されたフラボノイド誘導体が生成される可能性があります .

4. 科学研究への応用

オリエンチン-2''-O-p-トランス-クマリン酸は、科学研究において幅広い応用範囲を持っています。

化学: フラボノイドの化学と反応を研究するためのモデル化合物として使用されます。

生物学: 抗酸化作用と酸化ストレスから細胞を保護する可能性について調査されています。

医学: 抗炎症作用や抗癌作用など、治療上の可能性について検討されています。

類似化合物との比較

Orientin: A flavonoid similar to Orientin-2’'-O-p-trans-coumarate but without the p-coumaric acid moiety.

Vitexin: Another flavonoid with a similar structure but different functional groups.

Isovitexin: A structural isomer of vitexin with similar properties.

Uniqueness: Orientin-2’'-O-p-trans-coumarate is unique due to the presence of the p-coumaric acid moiety, which enhances its antioxidant properties compared to other similar flavonoids. This structural feature contributes to its higher potency and broader range of biological activities .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYOEXOYRWIOU-HJBGGDBQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)

![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)

![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)

![N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)

![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)

![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)